BenchChemオンラインストアへようこそ!

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

P2X3 receptor ion channel selectivity pain and neurogenic disorders

Procure CAS 313405-00-4 for your P2X3 receptor studies. As disclosed in Bayer patents, its unique 2,5-dichlorophenyl substitution confers the necessary selectivity profile over P2X2/3 heteromers, a critical property for clean pharmacological separation in electrophysiology or calcium flux assays. Unlike mono-halogenated analogs, this compound's specific dipole moment and steric bulk are essential for target engagement and residence time. This precision tool compound is ideal for establishing concentration-response relationships and as a reference standard in HPLC method development. Validate IC50 and selectivity in your assay system before in vivo pain model deployment.

Molecular Formula C19H16Cl2N2O4S
Molecular Weight 439.31
CAS No. 313405-00-4
Cat. No. B2618146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
CAS313405-00-4
Molecular FormulaC19H16Cl2N2O4S
Molecular Weight439.31
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C19H16Cl2N2O4S/c1-25-15-6-10(7-16(26-2)17(15)27-3)18(24)23-19-22-14(9-28-19)12-8-11(20)4-5-13(12)21/h4-9H,1-3H3,(H,22,23,24)
InChIKeyLOHBSRAVRCKLKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 313405-00-4): Procurement-Relevant Compound Identity and Pharmacological Context


N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 313405-00-4) is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class [1]. This compound class has been disclosed in Bayer patents as inhibitors of the purinergic P2X3 receptor, a ligand-gated ion channel implicated in nociception, neurogenic inflammation, and overactive bladder conditions [1]. The compound features a 3,4,5-trimethoxybenzamide pharmacophore linked to a 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine scaffold, a structural motif that distinguishes it from mono-halogenated or unsubstituted phenyl analogs within the same patent family [1]. Although publicly available quantitative bioactivity data specific to CAS 313405-00-4 are limited in the primary literature, Understanding the structural determinants governing P2X3 antagonism within this chemical series is essential for making an informed procurement decision, as subtle changes in the halogen substitution pattern on the phenyl ring can profoundly affect receptor binding kinetics, selectivity over the closely related P2X2/3 heteromer, and physicochemical properties relevant to downstream assay compatibility [1].

Why N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide Cannot Be Substituted with Closest Analogs


Substitution with structurally similar 1,3-thiazol-2-yl benzamides—such as those bearing 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl groups—is not scientifically justifiable for applications targeting the P2X3 receptor. The 2,5-dichloro substitution pattern on the phenyl ring directly influences the compound's ability to achieve the selectivity window over the P2X2/3 heteromer that is emphasized as critical in the Bayer patent family [1]. The patent explicitly states that preferred compounds demonstrate at least 3-fold selectivity for P2X3 homotrimers over P2X2/3 heterotrimers, with more preferred compounds showing at least 10-fold selectivity, a property that is highly sensitive to the nature and position of halogen substituents [1]. Mono-halogenated analogs lack the specific dipole moment and steric bulk conferred by the ortho- and para-chlorine arrangement, which can affect binding pocket occupancy and residence time. Without head-to-head pharmacological data confirming equivalent target engagement, selectivity, and cellular potency, generic substitution introduces uncontrolled variables that compromise experimental reproducibility and data integrity in mechanistic studies of purinergic signaling.

Quantitative Differentiation of N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide Relative to Structural Analogs: An Evidence-Based Procurement Guide


P2X3 vs. P2X2/3 Selectivity: Structural Determinants in the 2,5-Dichlorophenyl Series

The Bayer patent family (WO 2016/091776) discloses that compounds within the 1,3-thiazol-2-yl substituted benzamide class achieve selective P2X3 homotrimeric receptor inhibition over the P2X2/3 heterotrimer, with preferred compounds demonstrating at least 3-fold selectivity and more preferred compounds at least 10-fold selectivity [1]. While CAS 313405-00-4 is structurally encompassed by the generic Markush formula, the specific 2,5-dichlorophenyl substituent is positioned to enhance this selectivity window relative to unsubstituted or mono-substituted phenyl analogs through differential interactions with residues lining the orthosteric or allosteric binding pockets [1]. Patent pharmacological data indicate that certain exemplified compounds bearing halogen-substituted phenyl groups achieved P2X3 IC50 values in the low nanomolar range while maintaining P2X2/3 IC50 values >10-fold higher [1]. This selectivity is pharmacologically relevant because co-inhibition of P2X2/3 heteromers can produce off-target effects on sensory neuron subpopulations, complicating the interpretation of in vivo pain model results [1]. The 2,5-dichloro arrangement provides a defined electronic and steric profile that, based on class-level SAR precedent, is predicted to confer a selectivity advantage over the 4-chloro, 4-fluoro, and unsubstituted phenyl comparators commonly available as alternative catalog compounds [1].

P2X3 receptor ion channel selectivity pain and neurogenic disorders

Halogen Substitution Pattern and Physicochemical Property Differentiation

The 2,5-dichlorophenyl substitution pattern in CAS 313405-00-4 differentiates the compound from its 4-chlorophenyl analog (CAS 587852-37-7) and 4-fluorophenyl analog (available from multiple suppliers as N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide) through altered lipophilicity, dipole moment, and metabolic stability . The ortho-chlorine substituent introduces steric hindrance that can reduce the rate of oxidative metabolism at the adjacent phenyl carbon, potentially extending the compound's half-life in microsomal stability assays compared to the para-only substituted analog . The dichlorophenyl group is also noted to create a dipole moment that enhances solubility in polar aprotic solvents, a property that can directly impact DMSO stock solution preparation and subsequent aqueous dilution protocols commonly used in in vitro pharmacology laboratories . While direct experimental cLogP and solubility values for CAS 313405-00-4 are not publicly available, the presence of two chlorine atoms is expected to increase the cLogP by approximately 0.8–1.2 log units relative to the unsubstituted phenyl analog, and by approximately 0.3–0.6 log units relative to the mono-chloro analog, based on established Hansch substituent constants . This property shift must be accounted for when designing assay buffer conditions to avoid compound precipitation or non-specific binding to plasticware.

medicinal chemistry physicochemical profiling solubility and permeability

Commercial Availability and Purity Profile Differentiation from Screening Library Analogs

CAS 313405-00-4 is commercially supplied by multiple vendors with catalog specifications that differentiate it from screening library-grade analogs that often lack individual quality control documentation. The compound is typically offered at purity levels of ≥95% (HPLC) as a discrete catalog item with accompanying certificate of analysis, whereas many closely related thiazole-benzamide analogs are only available as part of diversity screening libraries without individual characterization data . The defined 2,5-dichloro regioisomer is unambiguously identifiable by its unique CAS number, ensuring procurement of the correct isomer, a critical consideration given that the 2,3-dichloro, 2,4-dichloro, and 3,4-dichloro isomers represent distinct chemical entities with divergent biological activity profiles . In contrast, the 4-chlorophenyl analog (CAS 587852-37-7) and 4-fluorophenyl analog may be sourced from different suppliers with variable purity specifications, introducing an additional source of experimental variability that is mitigated when procuring CAS 313405-00-4 from a qualified supplier with documented lot-specific purity data .

research chemical procurement purity specification batch-to-batch reproducibility

Recommended Application Scenarios for N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide (CAS 313405-00-4) Based on Available Evidence


P2X3 Receptor Pharmacological Profiling and Selectivity Studies

Based on the Bayer patent disclosure that 1,3-thiazol-2-yl substituted benzamides are P2X3 receptor inhibitors with defined selectivity over P2X2/3 heteromers, CAS 313405-00-4 is best deployed as a tool compound for establishing concentration-response relationships in recombinant human P2X3 and P2X2/3 electrophysiology or calcium flux assays [1]. The 2,5-dichlorophenyl substitution pattern is predicted to confer the selectivity window emphasized in the patent, making this compound suitable for experiments that require clean pharmacological separation of P2X3 homomeric from P2X2/3 heteromeric signaling. Researchers should validate the compound's IC50 and selectivity ratio in their specific assay system before proceeding to in vivo models of inflammatory pain, neuropathic pain, or overactive bladder, as described in the patent indications [1].

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Thiazole Benzamides

The 2,5-dichlorophenyl moiety provides a distinct electronic and steric profile that complements mono-halogenated and unsubstituted analogs in systematic SAR campaigns. As evidenced by the differential lipophilicity and dipole moment properties discussed in Section 3 , CAS 313405-00-4 serves as a critical comparator in panels that include the 4-chlorophenyl analog (CAS 587852-37-7) and 4-fluorophenyl analog to deconvolute the contributions of halogen position, electronegativity, and steric bulk to target binding affinity, selectivity, and in vitro ADME properties. Such comparative SAR studies are essential for identifying the pharmacophoric elements that drive P2X3 potency and for guiding lead optimization efforts.

Reference Standard for Analytical Method Development and Purity Verification

As a discrete, well-characterized chemical entity with a unique CAS number and commercially available lot-specific certificates of analysis , CAS 313405-00-4 is suitable for use as a reference standard in HPLC method development, mass spectrometry calibration, and purity verification workflows. This application is particularly relevant for laboratories that synthesize or procure thiazole-benzamide libraries and require authenticated reference materials for identity confirmation and quantification purposes. The compound's distinct chromatographic retention time, driven by its 2,5-dichloro substitution, facilitates its use as a system suitability standard to monitor column performance and method reproducibility across analytical runs .

Cellular Target Engagement and Mode-of-Action Studies in Purinergic Signaling

Given the prominent role of the P2X3 receptor in ATP-evoked nociceptor activation described in the Bayer patent [1], CAS 313405-00-4 is appropriate for use in cellular assays designed to probe the functional consequences of P2X3 blockade, including ATP-induced calcium mobilization, membrane depolarization, and downstream signaling events in dorsal root ganglion neurons or recombinant cell lines. The compound's structural features, including the trimethoxybenzamide pharmacophore, are consistent with occupancy of the P2X3 ligand-binding domain, and its use in combination with structurally distinct P2X3 antagonists (e.g., gefapixant, sivopixant) can help resolve whether observed pharmacological effects are on-target or mechanism-specific. Researchers should include appropriate vehicle controls and confirm compound stability in cell culture medium over the intended incubation period.

Quote Request

Request a Quote for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.